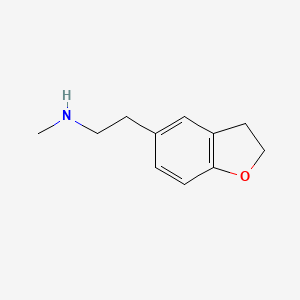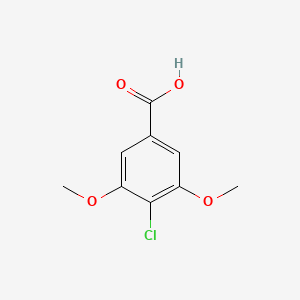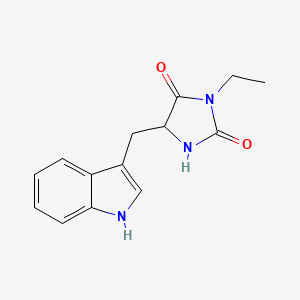
2-(2,3-Dihydrobenzofuran-5-yl)-N-methylethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-(2,3-Dihydrobenzofuran-5-yl)ethyl} methylamine is a compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and are used as building blocks in drug synthesis and chemical raw materials . The structure of 2-(2,3-Dihydrobenzofuran-5-yl)-N-methylethan-1-amine includes a benzofuran ring fused with a saturated five-membered oxygen heterocycle, which confers unique physicochemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of transition-metal catalyzed cross-coupling reactions to form the O-aryl bond . Another approach is the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .
Industrial Production Methods
Industrial production of 2-(2,3-Dihydrobenzofuran-5-yl)-N-methylethan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dihydrobenzofuran-5-yl)-N-methylethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Applications De Recherche Scientifique
2-(2,3-Dihydrobenzofuran-5-yl)-N-methylethan-1-amine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(2,3-Dihydrobenzofuran-5-yl)-N-methylethan-1-amine involves its interaction with various molecular targets and pathways. The compound has been shown to exhibit kinase inhibitory activity, which can lead to the inhibition of cell proliferation and induction of apoptosis . Additionally, it may interact with receptors and enzymes involved in inflammatory and oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrobenzofuran: A simpler benzofuran derivative with similar structural features.
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate: Another benzofuran derivative with different functional groups.
Uniqueness
2-(2,3-Dihydrobenzofuran-5-yl)-N-methylethan-1-amine is unique due to its specific combination of the benzofuran ring with ethyl and methylamine groups, which confer distinct biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1-benzofuran-5-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H15NO/c1-12-6-4-9-2-3-11-10(8-9)5-7-13-11/h2-3,8,12H,4-7H2,1H3 |
Clé InChI |
UFXHKUASIDHHGT-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1=CC2=C(C=C1)OCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{[2-(thiophen-2-yl)ethyl]amino}benzoate](/img/structure/B8648377.png)
![2-(3-(Piperidin-1-yl)pyrrolidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B8648380.png)



![Carbamic acid, N-[[(1R,2R)-2-(2,5-dihydroxyphenyl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B8648402.png)






